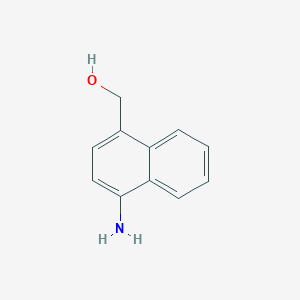

(4-Aminonaphthalen-1-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

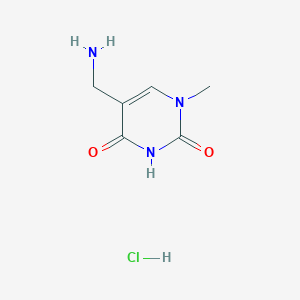

“(4-Aminonaphthalen-1-yl)methanol” is a chemical compound with the molecular formula C11H11NO . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, with an amino group and a methanol group attached .

Molecular Structure Analysis

The molecular structure of “(4-Aminonaphthalen-1-yl)methanol” consists of a naphthalene core, which is a fused two-ring system, with an amino group (-NH2) attached at the 4-position and a methanol group (-CH2OH) attached at the 1-position .Physical And Chemical Properties Analysis

“(4-Aminonaphthalen-1-yl)methanol” has a molecular weight of 173.21 . Other physical and chemical properties such as boiling point, melting point, and density were not found in the available resources.Wissenschaftliche Forschungsanwendungen

Solvation Dynamics Studies

(4-Aminonaphthalen-1-yl)methanol is used in solvation dynamics studies. It has been employed as a probe molecule in experiments to understand the ultrafast dynamics of solvents like methanol. This research is pivotal in elucidating the solvent response and its interaction dynamics, contributing significantly to the field of molecular dynamics and solvent behavior studies (Rosenthal et al., 1994).

Synthesis and Characterization in Molecular Studies

The compound plays a critical role in the synthesis and characterization of novel compounds. It has been used in studies involving UV, IR, NMR spectroscopy, and mass spectrometry for the synthesis of complex molecules. These studies provide insights into structural optimization, bonding features, and thermodynamic stability of novel compounds, which are crucial in the development of new materials and drugs (Shahana & Yardily, 2020).

Catalytic Applications

This compound has also been incorporated in catalyst design. Its derivatives are used to form stable complexes that catalyze significant chemical reactions like the Huisgen 1,3-dipolar cycloaddition. These catalysts are important in the field of organic synthesis, offering efficient and versatile methods for creating complex organic molecules (Ozcubukcu et al., 2009).

Apoptosis Induction Studies

In the field of biomedical research, derivatives of (4-Aminonaphthalen-1-yl)methanol have been identified as potent inducers of apoptosis. This discovery is significant for cancer research, as these compounds can be used to study cellular mechanisms and develop new therapeutic strategies (Jiang et al., 2008).

Crystal Structure Analysis

The compound is used in crystal structure analysis to understand the molecular geometry and bonding interactions. This research is fundamental in materials science and chemistry, providing essential data for the design and synthesis of new materials (Qiu et al., 2008).

Solvation Dynamics in Various Solvents

It has been utilized to study the solvation dynamics of other compounds in methanol, providing insights into how solvents interact with different molecules. This research is vital for understanding chemical reactions and processes in various solvents (Sajadi et al., 2009).

Reaction Studies in Organic Chemistry

(4-Aminonaphthalen-1-yl)methanol is involved in organic chemistry reactions, like the synthesis of dihydroindoloquinazoline derivatives. These reactions contribute to the development of new synthetic methodologies in organic chemistry (Harano et al., 2007).

Eigenschaften

IUPAC Name |

(4-aminonaphthalen-1-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-6,13H,7,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKLPKBQYLYXXQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2N)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine] hydrochloride](/img/structure/B1382712.png)

![1-Bromo-3-[(3,3-difluorocyclobutyl)methoxy]benzene](/img/structure/B1382713.png)

![3-Azaspiro[5.5]undecan-9-ol hydrochloride](/img/structure/B1382715.png)

![5-(Bromomethyl)-1,1-difluorospiro[2.3]hexane](/img/structure/B1382719.png)

![3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1382722.png)

![[2,3'-Bipyridin]-3-ylmethanamine dihydrochloride](/img/structure/B1382727.png)

![2-[4-Methyl-2-(morpholin-4-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B1382731.png)

![1-[2-(4-Aminophenyl)ethyl]-3,3-dimethylurea](/img/structure/B1382734.png)